molecular formula C6H4O3 B14311283 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one CAS No. 113567-94-5

1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one

Cat. No.: B14311283
CAS No.: 113567-94-5
M. Wt: 124.09 g/mol
InChI Key: YOECOMWCIJCEFG-UHFFFAOYSA-N
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Description

1,2-Dioxaspiro[25]octa-4,7-dien-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one typically involves the use of para-quinone methides as key intermediates. An efficient one-pot approach has been developed, which proceeds smoothly under mild conditions without the use of metals . The reaction involves 1,6-conjugate addition induced dearomatization of para-quinone methides, resulting in high yields and the formation of consecutive quaternary centers .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above provides a scalable and efficient route that could be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: Substitution reactions can occur at different positions on the spirocyclic framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic epoxides, while reduction can yield spirocyclic alcohols.

Scientific Research Applications

1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one exerts its effects involves the alkylation of DNA, which can lead to the inhibition of DNA replication and transcription . This mechanism is particularly relevant in its antitumor activity, where the compound targets rapidly dividing cancer cells.

Comparison with Similar Compounds

1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its dioxane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

113567-94-5

Molecular Formula

C6H4O3

Molecular Weight

124.09 g/mol

IUPAC Name

1,2-dioxaspiro[2.5]octa-4,7-dien-6-one

InChI

InChI=1S/C6H4O3/c7-5-1-3-6(4-2-5)8-9-6/h1-4H

InChI Key

YOECOMWCIJCEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2(C=CC1=O)OO2

Origin of Product

United States

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